molecular formula C13H10N2S B1593706 2-Phenyl-benzothiazol-6-ylamine CAS No. 6392-97-8

2-Phenyl-benzothiazol-6-ylamine

Cat. No. B1593706
CAS RN: 6392-97-8
M. Wt: 226.3 g/mol
InChI Key: KRLJYUSJAVJLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-benzothiazol-6-ylamine is a chemical compound with the molecular formula C13H10N2S and a molecular weight of 226.3 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Phenyl-benzothiazol-6-ylamine and similar compounds has been a subject of research. For instance, benzoxazoles have been synthesized using 2-aminophenol as a precursor . Another study discussed the synthesis of 2-arylbenzothiazole .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-benzothiazol-6-ylamine is represented by the formula C13H10N2S .


Chemical Reactions Analysis

Benzothiazole derivatives have been used in various chemical reactions. For example, they have been used as starting materials for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

2-Phenyl-benzothiazol-6-ylamine is a solid substance that should be stored at room temperature .

Safety And Hazards

While specific safety and hazard information for 2-Phenyl-benzothiazol-6-ylamine is not available in the search results, a safety data sheet suggests that it may pose certain health risks .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been discussed, suggesting potential future directions in this field .

properties

IUPAC Name

2-phenyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLJYUSJAVJLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332606
Record name 2-Phenyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-benzothiazol-6-ylamine

CAS RN

6392-97-8
Record name 2-Phenyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6392-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Phenyl-6-nitrobenzothiazole (73.5 g, 0.286 mol) is added to tin dichloride (200.74 g, 0.89 mol) in 37% HCl (300 ml). The mixture is heated at 100° C. for 40 minutes. The resulting mixture is cooled and aqueous ammonia (pH=10) is added dropwise. The product is extracted with chloroform and the extracts are concentrated. The solid is recrystallized from isopropyl ether/hexane (2/1). Yield: 29.9 g (46%); Rf (9/1 chloroform/methanol): 0.68; m.p.: 199.8-201.1° C.; IR (KBr): 3450, 3305, 3190, 1619 cm−1.
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
200.74 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-benzothiazol-6-ylamine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-benzothiazol-6-ylamine
Reactant of Route 3
Reactant of Route 3
2-Phenyl-benzothiazol-6-ylamine
Reactant of Route 4
Reactant of Route 4
2-Phenyl-benzothiazol-6-ylamine
Reactant of Route 5
Reactant of Route 5
2-Phenyl-benzothiazol-6-ylamine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-benzothiazol-6-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.